N-[4-(tert-butylsulfamoyl)phenyl]-2-(4-methoxyphenoxy)acetamide N-[4-(tert-butylsulfamoyl)phenyl]-2-(4-methoxyphenoxy)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC1013721
InChI: InChI=1S/C19H24N2O5S/c1-19(2,3)21-27(23,24)17-11-5-14(6-12-17)20-18(22)13-26-16-9-7-15(25-4)8-10-16/h5-12,21H,13H2,1-4H3,(H,20,22)
SMILES: CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)OC
Molecular Formula: C19H24N2O5S
Molecular Weight: 392.5 g/mol

N-[4-(tert-butylsulfamoyl)phenyl]-2-(4-methoxyphenoxy)acetamide

CAS No.:

Cat. No.: VC1013721

Molecular Formula: C19H24N2O5S

Molecular Weight: 392.5 g/mol

* For research use only. Not for human or veterinary use.

N-[4-(tert-butylsulfamoyl)phenyl]-2-(4-methoxyphenoxy)acetamide -

Specification

Molecular Formula C19H24N2O5S
Molecular Weight 392.5 g/mol
IUPAC Name N-[4-(tert-butylsulfamoyl)phenyl]-2-(4-methoxyphenoxy)acetamide
Standard InChI InChI=1S/C19H24N2O5S/c1-19(2,3)21-27(23,24)17-11-5-14(6-12-17)20-18(22)13-26-16-9-7-15(25-4)8-10-16/h5-12,21H,13H2,1-4H3,(H,20,22)
Standard InChI Key WSDCDSMXINNOKT-UHFFFAOYSA-N
SMILES CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)OC
Canonical SMILES CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)OC

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator